molecular formula C10H18O2 B14163077 Decahydro-1,4-naphthalenediol CAS No. 1127-54-4

Decahydro-1,4-naphthalenediol

Cat. No.: B14163077
CAS No.: 1127-54-4
M. Wt: 170.25 g/mol
InChI Key: FHJSOCHUPDXCJI-UHFFFAOYSA-N
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Description

Decahydro-1,4-naphthalenediol is an organic compound with the molecular formula C10H18O2 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups attached to a decahydro-naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

Decahydro-1,4-naphthalenediol can be synthesized through several methods. One common approach involves the reduction of 1,4-naphthoquinone using suitable reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an organic solvent like ethanol or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of 1,4-naphthoquinone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired reduction.

Chemical Reactions Analysis

Types of Reactions

Decahydro-1,4-naphthalenediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Further reduction can lead to the formation of tetrahydro derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: 1,4-naphthoquinone derivatives.

    Reduction: Tetrahydro-1,4-naphthalenediol.

    Substitution: Alkyl or acyl derivatives of this compound.

Scientific Research Applications

Decahydro-1,4-naphthalenediol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Decahydro-1,4-naphthalenediol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups play a crucial role in forming hydrogen bonds with biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthalenediol: A related compound with similar hydroxyl groups but without the decahydro structure.

    1,4-Naphthoquinone: An oxidized form of Decahydro-1,4-naphthalenediol.

    Tetrahydro-1,4-naphthalenediol: A partially reduced derivative.

Uniqueness

This compound is unique due to its fully saturated naphthalene ring system, which imparts distinct chemical and physical properties compared to its unsaturated counterparts. This saturation enhances its stability and reactivity in specific reactions, making it valuable for various applications.

Properties

CAS No.

1127-54-4

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-diol

InChI

InChI=1S/C10H18O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h7-12H,1-6H2

InChI Key

FHJSOCHUPDXCJI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(CCC2O)O

Origin of Product

United States

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